molecular formula C22H20BrClN2O3 B4699453 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide

2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide

Cat. No. B4699453
M. Wt: 475.8 g/mol
InChI Key: NSXJFPAAJIIDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide, also known as BPA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. BPA is a derivative of the widely used chemical compound, acetaminophen, and has been found to possess a range of biological and pharmacological properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has also been found to bind to certain receptors in the body, such as the vanilloid receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide in lab experiments include its relatively low cost and ease of synthesis. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has also been extensively studied, and its properties and mechanisms of action are well understood. However, the use of 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide in lab experiments is limited by its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide. One area of research is the development of new pain-relieving drugs based on the properties of 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide. Another area of research is the development of new antitumor agents based on the ability of 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide to inhibit the growth of cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide for use in agriculture and materials science.

Scientific Research Applications

2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has also been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
In agriculture, 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has also been studied for its potential use in materials science, where it has been found to possess properties that make it a promising candidate for the development of new materials such as polymers and coatings.

properties

IUPAC Name

2-[2-bromo-4-[(2-chloroanilino)methyl]-6-methoxyphenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O3/c1-28-20-12-15(13-25-19-10-6-5-9-18(19)24)11-17(23)22(20)29-14-21(27)26-16-7-3-2-4-8-16/h2-12,25H,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXJFPAAJIIDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC=CC=C2Cl)Br)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.